3-(4-Aminooxan-4-yl)propanoic acid hydrochloride
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Overview
Description
3-(4-Aminooxan-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . This compound is characterized by the presence of an amino group attached to a tetrahydropyran ring, which is further connected to a propanoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-Aminooxan-4-yl)propanoic acid hydrochloride typically involves the following steps :
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, where an appropriate amine is reacted with the tetrahydropyran intermediate.
Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid moiety through a condensation reaction, resulting in the formation of 3-(4-Aminooxan-4-yl)propanoic acid.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
3-(4-Aminooxan-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Condensation: The propanoic acid moiety can undergo condensation reactions with alcohols or amines, forming esters or amides, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Aminooxan-4-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Aminooxan-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways . The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The propanoic acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
3-(4-Aminooxan-4-yl)propanoic acid hydrochloride can be compared with other similar compounds, such as :
3-(4-Aminotetrahydro-2H-pyran-4-yl)propanoic acid: This compound lacks the hydrochloride salt form, which may affect its solubility and stability.
4-Amino-3-hydroxybutanoic acid: This compound has a different ring structure, leading to variations in its chemical properties and reactivity.
3-(4-Aminocyclohexyl)propanoic acid: The cyclohexyl ring in this compound results in different steric and electronic effects compared to the tetrahydropyran ring.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-aminooxan-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c9-8(2-1-7(10)11)3-5-12-6-4-8;/h1-6,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTXOQFVBLRPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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